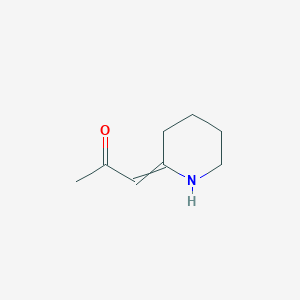
2-(Acetylmethylene)tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanone, 1-(2-piperidinylidene)-(9ci) is a chemical compound with the molecular formula C8H13NO It is a derivative of acetone and piperidine, featuring a piperidinylidene group attached to the acetone backbone
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing 2-Propanone, 1-(2-piperidinylidene)-(9ci) involves the condensation of acetone with piperidine under acidic or basic conditions. The reaction typically requires a catalyst such as hydrochloric acid or sodium hydroxide to facilitate the formation of the piperidinylidene group.
Cyclization Reaction: Another approach involves the cyclization of a suitable precursor, such as 1-(2-bromoethyl)-2-propanone, with piperidine. This reaction can be carried out in the presence of a base like potassium carbonate to promote the cyclization process.
Industrial Production Methods: Industrial production of 2-Propanone, 1-(2-piperidinylidene)-(9ci) may involve large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to ensure the efficient production of the compound.
Types of Reactions:
Oxidation: 2-Propanone, 1-(2-piperidinylidene)-(9ci) can undergo oxidation reactions to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions where the piperidinylidene group is replaced by other functional groups. Reagents like alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Ketones, oxides.
Reduction: Secondary amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Propanone, 1-(2-piperidinylidene)-(9ci) has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects on biological systems.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Propanone, 1-(2-piperidinylidene)-(9ci) involves its interaction with molecular targets such as enzymes or receptors. The piperidinylidene group can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
2-Propanone, 1-(1-methyl-2-piperidinylidene)-: This compound has a similar structure but features a methyl group on the piperidinylidene ring.
2-Propanone, 1-(2-pyrrolidinylidene)-: This compound has a pyrrolidinylidene group instead of a piperidinylidene group.
Uniqueness: 2-Propanone, 1-(2-piperidinylidene)-(9ci) is unique due to its specific piperidinylidene substitution, which imparts distinct chemical and physical properties
特性
分子式 |
C8H13NO |
|---|---|
分子量 |
139.19 g/mol |
IUPAC名 |
1-piperidin-2-ylidenepropan-2-one |
InChI |
InChI=1S/C8H13NO/c1-7(10)6-8-4-2-3-5-9-8/h6,9H,2-5H2,1H3 |
InChIキー |
GQTROZSIASULKJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C=C1CCCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


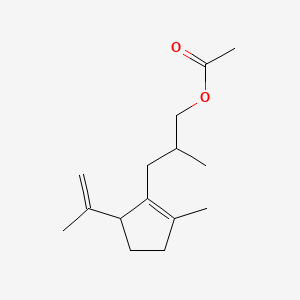
![[(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene](/img/structure/B13796732.png)
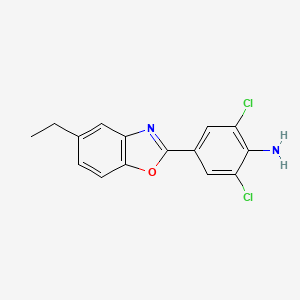
![[1,1'-Binaphthalene]-2-carboxaldehyde](/img/structure/B13796741.png)
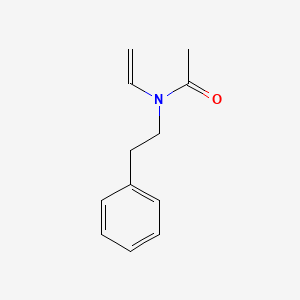
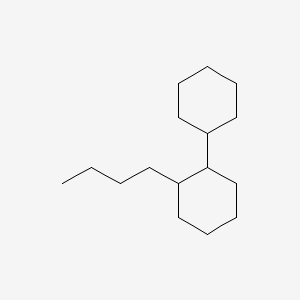
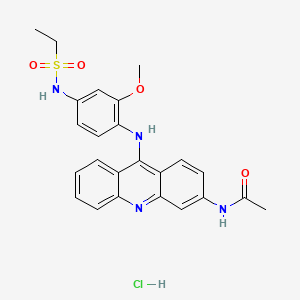

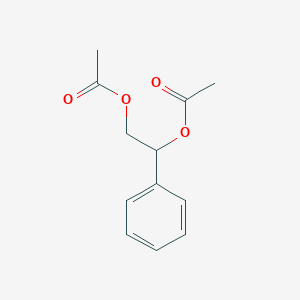

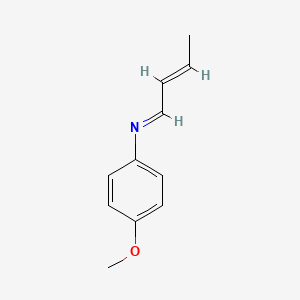
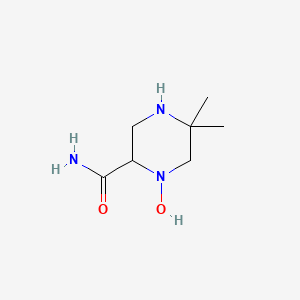
![1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI)](/img/structure/B13796808.png)
![Sodium;2-chloro-4-[(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]benzenesulfonate](/img/structure/B13796817.png)
